7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine
CAS No.:
Cat. No.: VC15761418
Molecular Formula: C9H5ClN4OS
Molecular Weight: 252.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClN4OS |
|---|---|
| Molecular Weight | 252.68 g/mol |
| IUPAC Name | 5-chloro-2-(furan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C9H5ClN4OS/c10-9-13-6(11)5-8(14-9)16-7(12-5)4-2-1-3-15-4/h1-3H,(H2,11,13,14) |
| Standard InChI Key | BCWPMZYQGNHNHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=NC3=C(N=C(N=C3S2)Cl)N |
Introduction
7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine is a complex heterocyclic compound belonging to the thiazolo[5,4-d]pyrimidine family. It features a unique structural combination of thiazole and pyrimidine rings, along with amino and chloro substituents that enhance its pharmacological potential. This compound is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis typically involves multi-step organic reactions starting with the formation of the thiazolo-pyrimidine core followed by introduction of various substituents like amino and chloro groups. Techniques such as chromatography are used for purification, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity .
Biological Activities
Research on compounds within this family suggests potential therapeutic applications due to their interactions with biological targets such as receptors or enzymes.
Potential Applications
Given its structural similarity to purine analogs and natural nucleic acid bases, this compound could have antitumor or antiviral properties similar to other heterocyclic systems like oxazolo[5,4-d]pyrimidines .
Chemical Reactions and Modifications
This compound can undergo various chemical reactions typical for heterocycles:
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Substitution Reactions: Modification at positions bearing functional groups.
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Example: Replacement of chloro group with other halogens or alkyl/aryl groups.
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Ring Opening/Closure: Altering the bicyclic structure through cleavage/reformation reactions.
These modifications allow researchers to tailor biological activities by altering physicochemical properties.
Research Findings and Future Directions
Future studies should focus on elucidating specific mechanisms of action through quantitative structure–activity relationship (QSAR) analyses and exploring efficacy in preclinical models for neurodegenerative diseases or cancer therapy.
This article provides an overview based on available data from reliable sources up until early February 2025 but highlights areas where more detailed research is needed for comprehensive understanding and application development related to this compound's therapeutic potential in medicine today. .
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